molecular formula C22H42O3S B12675431 9-Octadecenoic acid (9Z)-, 2-((2-hydroxyethyl)thio)ethyl ester CAS No. 72230-96-7

9-Octadecenoic acid (9Z)-, 2-((2-hydroxyethyl)thio)ethyl ester

Cat. No.: B12675431
CAS No.: 72230-96-7
M. Wt: 386.6 g/mol
InChI Key: ZPPAZDWGCQOHEM-MDZDMXLPSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Octadecenoic acid (9Z)-, 2-((2-hydroxyethyl)thio)ethyl ester typically involves the esterification of 9-octadecenoic acid with 2-((2-hydroxyethyl)thio)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of immobilized catalysts and solvent-free conditions can also be employed to make the process more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

9-Octadecenoic acid (9Z)-, 2-((2-hydroxyethyl)thio)ethyl ester can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, dry ether as solvent.

    Substitution: Sodium hydride, alkyl halides, aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thioethers.

Scientific Research Applications

9-Octadecenoic acid (9Z)-, 2-((2-hydroxyethyl)thio)ethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential role in cell membrane modification and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the formulation of lubricants, surfactants, and emulsifiers due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of 9-Octadecenoic acid (9Z)-, 2-((2-hydroxyethyl)thio)ethyl ester involves its interaction with cellular membranes and proteins. The hydroxyethyl group can form hydrogen bonds with membrane lipids, altering membrane fluidity and permeability. The thioether linkage can participate in redox reactions, influencing cellular oxidative stress levels. These interactions can modulate various signaling pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    9-Octadecenoic acid (Z)-, 2-hydroxyethyl ester: Similar structure but lacks the thioether linkage.

    9,12-Octadecadienoic acid (Z,Z)-, 2-hydroxy-1-(hydroxymethyl)ethyl ester: Contains additional double bonds and hydroxyl groups.

    9-Octadecenoic acid (9Z)-, 2-[(2-hydroxyethyl)amino]ethyl ester: Contains an amino group instead of a thioether linkage.

Uniqueness

The presence of the thioether linkage in 9-Octadecenoic acid (9Z)-, 2-((2-hydroxyethyl)thio)ethyl ester makes it unique compared to other similar compounds. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

72230-96-7

Molecular Formula

C22H42O3S

Molecular Weight

386.6 g/mol

IUPAC Name

2-(2-hydroxyethylsulfanyl)ethyl (E)-octadec-9-enoate

InChI

InChI=1S/C22H42O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(24)25-19-21-26-20-18-23/h9-10,23H,2-8,11-21H2,1H3/b10-9+

InChI Key

ZPPAZDWGCQOHEM-MDZDMXLPSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCCSCCO

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCSCCO

Origin of Product

United States

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